molecular formula C15H15BrN4O2S B2610895 METHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 941943-41-5

METHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2610895
CAS No.: 941943-41-5
M. Wt: 395.28
InChI Key: PLKYSTVRCMXXAK-UHFFFAOYSA-N
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Description

Methyl 7-(3-bromophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure with diverse substituents: a 3-bromophenyl group at position 7, a methyl group at position 5, a methylsulfanyl (SCH₃) moiety at position 2, and a methyl ester at position 4. These substituents confer distinct electronic, steric, and solubility properties, making it a candidate for exploration in medicinal chemistry and agrochemical research. Triazolopyrimidines are known for their bioactivity, including antimicrobial, antitumor, and herbicidal effects, depending on substitution patterns .

Properties

IUPAC Name

methyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2S/c1-8-11(13(21)22-2)12(9-5-4-6-10(16)7-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKYSTVRCMXXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar microwave-mediated reactions. The process is optimized for large-scale production by ensuring efficient heat transfer and reaction conditions that maximize yield and minimize by-products .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The triazolopyrimidine scaffold is known for its wide range of biological activities. Recent studies have demonstrated that derivatives of this scaffold exhibit significant pharmacological effects:

  • Antiviral Activity : Triazolopyrimidine derivatives have been investigated for their ability to inhibit viral replication. For instance, compounds targeting the interaction between the polymerase acidic protein and basic protein subunits of the influenza virus have shown promising results, with some derivatives achieving low IC50 values (e.g., 1.1 µM) indicating strong antiviral activity .
  • Acetylcholinesterase Inhibition : Certain triazolopyrimidine compounds have been synthesized as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer’s disease. For example, a derivative exhibited an IC50 of 42 nM against acetylcholinesterase, showcasing its potential as a therapeutic agent for neurodegenerative disorders .
  • Anticancer Properties : Triazolopyrimidine derivatives have demonstrated antiproliferative effects against various cancer cell lines. They induce cell cycle arrest and apoptosis in cancer cells, making them candidates for cancer therapy .
  • Antimicrobial Activity : Some compounds within this class have shown strong antimicrobial effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazolopyrimidine derivatives. Modifications to the core structure can significantly influence biological activity:

  • Substituent Effects : The presence of bromine and methylsulfanyl groups has been linked to enhanced biological activity. For example, the bromophenyl moiety contributes to improved binding affinity in antiviral assays .
  • Hybrid Structures : Combining triazolopyrimidine with other pharmacophores has resulted in hybrid compounds that exhibit enhanced efficacy across multiple targets. These hybrids often show improved selectivity and potency compared to their parent compounds .

Case Studies

Several studies illustrate the successful application of triazolopyrimidine derivatives in drug discovery:

  • Influenza Virus Inhibition : A study reported on a series of triazolopyrimidine-based compounds that effectively disrupted the PA-PB1 interaction crucial for influenza viral replication. The most potent compound achieved an IC50 of 1.1 µM with no observed cytotoxicity .
  • Alzheimer’s Disease Treatment : Research on triazolopyrimidine-quinoline hybrids revealed their potential as acetylcholinesterase inhibitors with nanomolar activity. These compounds not only inhibited enzyme activity but also displayed multitargeted profiles against amyloid-beta aggregation .
  • Anticancer Applications : A review highlighted various triazolopyrimidine derivatives that induced apoptosis in cancer cells through different mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Mechanism of Action

Comparison with Similar Compounds

Position 7 Modifications

  • Ethyl 7-(2,4-Dimethoxyphenyl)-5-Phenyl-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate () : 2,4-Dimethoxyphenyl substituent introduces electron-donating methoxy groups, improving solubility but reducing electrophilicity compared to bromophenyl .
  • Ethyl 2-Benzylsulfanyl-7-(2-Chlorophenyl)-5-Methyl-4,7-Dihydro-1,2,4-Triazolo[1,5-a]Pyrimidine-3-Carboxylate () : 2-Chlorophenyl group offers moderate electron withdrawal and smaller steric profile than bromine, possibly influencing target selectivity .

Position 2 Modifications

  • Ethyl 2-Benzylsulfanyl Analogue () : Benzylsulfanyl substituent increases molecular weight and lipophilicity (XLogP3 ~4.1), which may enhance membrane permeability but reduce aqueous solubility .
  • 7-Methyl-2-(Trifluoromethyl)[1,2,4]Triazolo[1,5-a]Pyridin-5(3H)-One () : Trifluoromethyl group at position 2 introduces strong electron-withdrawing effects and metabolic stability, contrasting with the methylsulfanyl’s balance of hydrophobicity and reactivity .

Position 6 Modifications

  • 7-Substituted-5-(1H-Indol-3-yl)-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carbonitrile (): Cyano group at position 6 enhances electron deficiency, favoring interactions with electron-rich biological targets (e.g., enzyme active sites) .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight XLogP3 Key Properties/Applications Reference
Methyl 7-(3-Bromophenyl)-5-Methyl-2-(Methylsulfanyl)-4H,7H-Triazolo[1,5-a]Pyrimidine-6-Carboxylate 7: 3-BrPh; 5: Me; 2: SCH₃; 6: COOMe C₁₆H₁₄BrN₅O₂S 432.3 ~3.6 Potential herbicidal/antimicrobial N/A
Ethyl 7-(2,4-Dimethoxyphenyl)-5-Phenyl-4,7-Dihydro-Triazolo[1,5-a]Pyrimidine-6-Carboxylate 7: 2,4-(MeO)₂Ph; 5: Ph; 6: COOEt C₂₂H₂₂N₄O₄ 406.4 3.6 High solubility, agrochemical research
Ethyl 2-Benzylsulfanyl-7-(2-Chlorophenyl)-5-Methyl-Triazolo[1,5-a]Pyrimidine-3-Carboxylate 7: 2-ClPh; 2: BnS; 5: Me; 3: COOEt C₂₃H₂₁ClN₄O₂S 476.9 4.1 Antimicrobial activity
7-Methyl-2-(Trifluoromethyl)-Triazolo[1,5-a]Pyridin-5(3H)-One 2: CF₃; 7: Me C₈H₆F₃N₃O 217.1 1.8 Metabolic stability, drug discovery

Biological Activity

Methyl 7-(3-bromophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound can be represented by the following structural formula:

C13H12BrN5O2S\text{C}_{13}\text{H}_{12}\text{BrN}_5\text{O}_2\text{S}

It features a triazolopyrimidine core with a methylsulfanyl group and a bromophenyl substituent, which are critical for its biological activity.

Biological Activity Overview

Triazolopyrimidine derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Induces apoptosis and cell cycle arrest in cancer cells.
  • Antiviral : Potential activity against viral pathogens.
  • Anti-inflammatory : Modulates inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces G0/G1 phase arrest in cancer cells
AntiviralShows promise against viral infections
Anti-inflammatoryReduces markers of inflammation

The biological activities of triazolopyrimidine compounds are attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit properties that scavenge ROS, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various triazolopyrimidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 0.21 μM against both strains, demonstrating significant antimicrobial potential compared to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on various cancer cell lines. The compound induced apoptosis in B16 melanoma cells with an IC50 value of 5.76 µg/mL at 24 hours and reduced cell viability significantly over time. Morphological assessments revealed alterations consistent with cytotoxic effects .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes three primary reaction types, influenced by its substituents (bromophenyl, methylsulfanyl, and carboxylate groups).

Oxidation Reactions

Target : Methylsulfanyl group (–SCH₃)
Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Products : Sulfoxides (–SOCH₃) or sulfones (–SO₂CH₃)
Mechanism :

  • Electrophilic Attack : Oxidizing agent reacts with the sulfur atom, forming a sulfonium intermediate.

  • Proton Transfer : Acidic protons from the oxidant facilitate oxidation to sulfoxide or sulfone.

Oxidation TypeReagentProduct
Partial OxidationH₂O₂Sulfoxide
Complete Oxidationm-CPBASulfone

Reduction Reactions

Target : Bromophenyl group (–Br)
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Products : Phenyl derivative (–H)
Mechanism :

  • Nucleophilic Substitution : Hydride (H⁻) attacks the electrophilic bromine, replacing it with hydrogen.

  • Byproduct Formation : HBr is eliminated as a byproduct.

Reduction TypeReagentProduct
Hydride ReductionLiAlH₄Phenyl derivative

Nucleophilic Substitution

Target : Bromophenyl group (–Br)
Reagents : Amines, thiols, or alcohols (as nucleophiles) with bases like K₂CO₃
Products : Substituted phenyl derivatives (e.g., –NHAr, –SHAr)
Mechanism :

  • Base Activation : The nucleophile is deprotonated to generate a strong nucleophile.

  • Substitution : The nucleophile attacks the bromine, displacing it via an SNAr mechanism.

Substitution TypeNucleophileProduct
Amine SubstitutionNH₃ derivative–NHAr derivative
Thiol SubstitutionSH⁻–SHAr derivative

Key Reaction Outcomes

The compound’s reactivity is modulated by its functional groups, enabling diverse transformations:

Reaction TypeKey OutcomeApplications
OxidationEnhanced polarity via sulfoxide/sulfone formationImproved solubility for drug delivery
ReductionSimplified aromatic ring (phenyl)Reduced metabolic liability
SubstitutionFunctional group diversificationTargeted biomolecular interactions

Mechanistic Insights

The triazolo-pyrimidine core and substituents influence reaction pathways:

  • Methylsulfanyl Group : Acts as a leaving group in oxidation but stabilizes intermediates via sulfur’s lone pairs.

  • Bromophenyl Group : Provides an electrophilic site for substitution or reduction.

  • Carboxylate Group : Enhances solubility and reactivity in nucleophilic substitution.

Experimental Validation

Reaction conditions and outcomes are validated through:

  • NMR Spectroscopy : Confirms structural changes (e.g., oxidation of –SCH₃ to –SOCH₃).

  • Mass Spectrometry : Verifies molecular weight changes post-reaction .

  • Chromatography : Monitors purity and byproduct formation .

Comparison with Similar Compounds

FeatureThis CompoundRelated Triazolopyrimidines
Core Structure Triazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine
Functional GroupsBromophenyl, methylsulfanylPhenyl, sulfonyl
Reactivity ProfileOxidation/reduction/substitutionPrimarily substitution
ApplicationsMedicinal chemistryCatalysis, materials science

This compound’s unique combination of substituents and core structure enables tailored reactivity, making it a valuable candidate for drug discovery and material science applications.

Q & A

Q. How can this compound’s study align with broader frameworks in medicinal chemistry (e.g., structure-activity relationships for antifolates)?

  • Methodological Answer : Map its triazolopyrimidine core to known dihydrofolate reductase (DHFR) inhibitors. Use QSAR models to predict activity based on substituent electronegativity (e.g., bromine’s Hammett σp value) and steric bulk .

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